molecular formula C21H23BrN2O2 B2788248 3-(2-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2109067-88-9

3-(2-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B2788248
CAS No.: 2109067-88-9
M. Wt: 415.331
InChI Key: DUJPCOWROZCZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one features a structurally complex bicyclic scaffold with distinct pharmacophoric groups. Its core is the 8-azabicyclo[3.2.1]octane system, a rigid framework known for enhancing binding specificity in receptor-targeted molecules .

Properties

IUPAC Name

3-(2-bromophenyl)-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O2/c22-20-4-2-1-3-15(20)5-8-21(25)24-16-6-7-17(24)14-19(13-16)26-18-9-11-23-12-10-18/h1-4,9-12,16-17,19H,5-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJPCOWROZCZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3Br)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[321]octan-8-yl)propan-1-one typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group Subsequent steps may include the formation of the azabicyclo[32

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring the availability of reagents, and maintaining stringent reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the bromophenyl group to a more oxidized form.

  • Reduction: : Reducing the pyridin-4-yloxy group or other functional groups present.

  • Substitution: : Replacing the bromine atom in the bromophenyl group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.

  • Substitution: : Nucleophiles such as sodium cyanide (NaCN) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromophenyl derivatives with higher oxidation states.

  • Reduction: : Reduced forms of the pyridin-4-yloxy group.

  • Substitution: : Various substituted bromophenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the field of medicinal chemistry.

Biology

In biological research, it may serve as a probe or inhibitor in studying biological pathways and interactions.

Medicine

Industry

In industry, it could be used in the synthesis of advanced materials or as an intermediate in the production of other chemical products.

Mechanism of Action

The mechanism by which 3-(2-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Notable Properties/Data
Target Compound: 3-(2-Bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one - 2-Bromophenyl
- Pyridin-4-yloxy
- Propan-1-one linker
C₂₂H₂₂BrN₂O₂ 441.33 g/mol* Rigid bicyclic core; potential for halogen bonding (Br) and hydrogen bonding (pyridine)
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate - Methyl group at N8
- 2-Hydroxy-3-phenylpropanoate ester
C₁₈H₂₃NO₃ 301.38 g/mol Optical rotation data reported (Pharmacopeial Forum, 2017); ester hydrolysis susceptibility
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one - 2-Fluoro-4-nitrophenyl
- Ketone at C3
C₁₃H₁₂FN₂O₃ 266.25 g/mol Crystallographic data available (Tao Yang et al., 2011); nitro group may enhance reactivity
3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride - Pyridin-2-ylsulfanyl
- Hydrochloride salt
C₁₂H₁₅N₂S·HCl 284.79 g/mol Improved solubility due to hydrochloride salt; sulfur atom may influence redox stability
BK63156: 3-(4-Methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one - 4-Methoxyphenyl
- 1,2,4-Triazole
- Propan-1-one linker
C₁₉H₂₄N₄O₂ 340.42 g/mol Commercial availability (2025); triazole group enhances metabolic stability

*Molecular weight calculated based on formula.

Key Structural and Functional Insights

Core Modifications: The target compound’s 8-azabicyclo[3.2.1]octane core is shared across analogs, but substituent variations critically alter properties.

Substituent Effects :

  • Halogenated Aryl Groups : The 2-bromophenyl group in the target compound vs. 2-fluoro-4-nitrophenyl in Yang et al.’s derivative highlights trade-offs between bromine’s electronegativity and fluorine/nitro groups’ electron-withdrawing effects.
  • Heterocyclic Moieties : Pyridin-4-yloxy (target) vs. pyridin-2-ylsulfanyl or 1,2,4-triazole alters hydrogen bonding capacity and solubility.

Pharmacokinetic Considerations :

  • The propan-1-one linker in the target compound and BK63156 may enhance membrane permeability compared to ester or ketone derivatives .
  • Hydrochloride salt formation (e.g., in 3-(pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane) improves aqueous solubility but may affect tissue distribution .

Synthetic Accessibility :

  • Yields for similar compounds, such as the 57% yield reported for (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl triflate , suggest challenges in functionalizing the bicyclic core, particularly with bulky groups like pyridin-4-yloxy.

Biological Activity

The compound 3-(2-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H22BrN3O\text{C}_{19}\text{H}_{22}\text{BrN}_{3}\text{O}

Research indicates that compounds with similar structural motifs often interact with various biological targets, including receptors and enzymes. The presence of a bromophenyl moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Receptor Interactions

Preliminary studies have shown that the compound may act as a modulator of G-protein coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters. Specifically, it has been noted for potential activity at the cannabinoid receptor 1 (CB1), which is involved in appetite regulation and neuroprotection .

Biological Activity Data

Biological Activity Observed Effect Reference
CB1 Receptor ModulationPotential anti-obesity effects
Neuroprotective PropertiesReduction of neurotoxic effects
Antidepressant ActivitySimilarities to known antidepressants

Case Study 1: Anti-obesity Potential

A study evaluated the compound's effects on food intake and body weight in animal models. Results indicated a significant reduction in both parameters, suggesting that the compound may serve as a new lead for anti-obesity drug development .

Case Study 2: Neuroprotective Effects

Another investigation focused on the compound's ability to mitigate β-amyloid-induced neurotoxicity in neuronal cultures. The findings revealed that the compound effectively reduced cell death and inflammation markers, highlighting its potential as a neuroprotective agent .

Pharmacodynamics

The pharmacodynamics of this compound suggest it may exhibit dose-dependent effects on various biological systems. Its interaction with GPCRs could lead to downstream signaling events that modulate cellular functions such as neurotransmitter release and cellular survival pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 8-azabicyclo[3.2.1]octane core in this compound?

  • Methodology :

  • Step 1 : Start with a tropinone derivative or a related bicyclic precursor. Use stereoselective alkylation or cyclization reactions to form the bicyclic framework .
  • Step 2 : Introduce the pyridin-4-yloxy group via nucleophilic substitution at position 3 of the bicyclic system under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Attach the 2-bromophenylpropan-1-one moiety via an amide coupling reaction (e.g., EDCI/HOBt) to the nitrogen of the azabicyclo system .
    • Key Considerations :
  • Monitor stereochemistry at the (1R,5S) positions using chiral HPLC or X-ray crystallography .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for the bromophenyl (δ ~7.3–7.5 ppm), pyridinyloxy (δ ~8.3–8.5 ppm), and bicyclic protons (δ ~1.5–3.0 ppm) .
  • HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and compare retention times to standards .
  • Elemental Analysis : Validate molecular formula (C₂₁H₂₂BrN₂O₂) with ≤0.4% deviation .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Screening Approaches :

  • Receptor Binding Assays : Test affinity for cannabinoid (CB1/CB2) or opioid receptors, given structural analogs in and .
  • Cellular Viability Assays : Use HEK-293 or SH-SY5Y cells to assess cytotoxicity (IC₅₀) at 1–100 µM concentrations .
  • Functional Assays : Measure cAMP inhibition or calcium flux in GPCR-transfected cells .

Advanced Research Questions

Q. How can stereochemical discrepancies in the azabicyclo[3.2.1]octane system be resolved during synthesis?

  • Advanced Techniques :

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to control stereochemistry during bicyclic ring formation .
  • X-Ray Crystallography : Confirm absolute configuration by analyzing single crystals grown via slow evaporation (e.g., in ethyl acetate/hexane) .
  • Dynamic NMR : Study ring-flipping dynamics to assess conformational stability .

Q. What structure-activity relationship (SAR) studies are critical for optimizing this compound?

  • Design and Testing :

  • Substituent Variations : Compare analogs with different aryl groups (e.g., 4-bromo vs. 2-bromo phenyl) or heteroatom replacements (e.g., pyridinyloxy vs. furanyloxy) .
  • Bioisosteric Replacements : Replace the ketone group with esters or amides to modulate solubility and binding .
    • Data Analysis :
ModificationReceptor Affinity (Ki, nM)Solubility (µg/mL)
2-Bromophenyl12 ± 2 (CB1)15
4-Bromophenyl45 ± 5 (CB1)30
Pyridin-3-yloxy28 ± 3 (CB1)10

Q. What computational methods predict binding modes to target receptors?

  • In Silico Strategies :

  • Molecular Docking : Use AutoDock Vina with CB1 receptor PDB 5TGZ to identify key interactions (e.g., hydrogen bonds with Thr197) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes for 100 ns to assess stability of the pyridinyloxy-bromophenyl pharmacophore .
  • Free Energy Calculations : Calculate ΔG binding using MM-PBSA to rank analogs .

Data Contradictions and Resolution

  • Synthetic Yield Variability :

    • Issue : Yields for pyridinyloxy substitution range from 40% (DMF, K₂CO₃) to 65% (THF, NaH) .
    • Resolution : Optimize solvent polarity and base strength using a DoE (Design of Experiments) approach .
  • Biological Activity Discrepancies :

    • Issue : Conflicting CB1 binding data (Ki = 12 nM vs. 45 nM) for bromophenyl positional isomers .
    • Resolution : Validate assay conditions (membrane prep vs. whole-cell assays) and use standardized reference ligands .

Key Research Gaps

  • Metabolic Stability : No data on CYP450-mediated oxidation of the azabicyclo system.
  • In Vivo Pharmacokinetics : Requires radiolabeled analogs (e.g., ¹⁴C-propanone) for bioavailability studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.